molecular formula C15H11N3 B1515443 2-pyridin-2-yl-4-pyridin-4-ylpyridine

2-pyridin-2-yl-4-pyridin-4-ylpyridine

Cat. No.: B1515443
M. Wt: 233.27 g/mol
InChI Key: JZXCMZVLZAACNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridin-2-yl-4-pyridin-4-ylpyridine is a heterocyclic compound featuring two pyridine rings substituted at the 2- and 4-positions of a central pyridine core. This structure confers unique electronic and steric properties due to the conjugation of nitrogen lone pairs across the aromatic system. The compound’s rigidity and planar geometry make it a valuable scaffold in coordination chemistry, catalysis, and medicinal chemistry, particularly in designing ligands for metal complexes or inhibitors targeting enzymatic activity .

Properties

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

2-pyridin-2-yl-4-pyridin-4-ylpyridine

InChI

InChI=1S/C15H11N3/c1-2-7-17-14(3-1)15-11-13(6-10-18-15)12-4-8-16-9-5-12/h1-11H

InChI Key

JZXCMZVLZAACNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=C2)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-pyridin-2-yl-4-pyridin-4-ylpyridine generally involves the construction of the central pyridine ring substituted at positions 2 and 4 with pyridinyl groups. The key challenge is selective functionalization and coupling at these positions, which can be achieved by:

  • Using pyridine derivatives bearing suitable leaving groups (e.g., halides, triflates) at the 2- and 4-positions.
  • Employing cross-coupling reactions such as Suzuki-Miyaura or Stille coupling to attach pyridinyl boronic acids or stannanes.
  • Alternatively, condensation or cyclization strategies starting from pyridine-based precursors.

Reported Preparation Methods

Cross-Coupling Approaches

Cross-coupling reactions are the most common and versatile methods for synthesizing substituted pyridines like 2-pyridin-2-yl-4-pyridin-4-ylpyridine.

  • Suzuki-Miyaura Coupling : This method involves the reaction of 2,4-dihalopyridine with pyridin-2-ylboronic acid and pyridin-4-ylboronic acid under palladium catalysis. The reaction typically proceeds in the presence of a base (e.g., K2CO3) and a polar solvent (e.g., DMF, toluene/water mixtures) at elevated temperatures (80–110°C).

  • Stille Coupling : Using organostannane derivatives of pyridine (e.g., pyridin-2-ylstannane) with 2,4-dihalopyridine under Pd(0) catalysis can also yield the target compound.

Chemical Reactions Analysis

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Pyridine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups Reference
2-Pyridin-2-yl-4-pyridin-4-ylpyridine Pyridin-2-yl, Pyridin-4-yl ~237.27 N/A N/A Pyridine (×3)
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Chloro, substituted phenyl, amino 466–545 268–287 67–81 Cl, NH₂, substituted phenyl
(S)-2-(1'-Benzylpyrrolidin-2'-yl)-6-methylpyridin-4-one Benzyl, pyrrolidinyl, methyl ~337.43 N/A N/A Pyrrolidine, ketone, benzyl
4-Ethyl-2-methylpyridine Ethyl, methyl ~121.18 N/A N/A Alkyl substituents

Key Observations:

  • Symmetry: 2-Pyridin-2-yl-4-pyridin-4-ylpyridine’s symmetric substitution contrasts with asymmetric analogs like 4-ethyl-2-methylpyridine , affecting dipole moments and crystal packing.

Q & A

Basic: What are the optimal synthetic routes for 2-pyridin-2-yl-4-pyridin-4-ylpyridine?

Answer:
The synthesis of terpyridine derivatives often employs cross-coupling reactions. For example, Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(dppf)Cl₂) with pyridine boronic acids is effective for introducing pyridyl substituents . Microwave-assisted conditions in polar solvents like DMF can enhance reaction efficiency and yield . Post-synthetic steps, such as ketone reduction with NaBH₄, may refine the final product .

Advanced: How can computational methods like DFT predict electronic interactions in catalytic systems involving this compound?

Answer:
Density Functional Theory (DFT) studies reveal charge-sharing mechanisms between pyridine rings and metal surfaces, critical for catalytic or inhibitory applications. For instance, donor-acceptor interactions involving pyridinyl nitrogen atoms can be modeled to assess binding affinities or reactivity in coordination complexes . DFT also helps identify electron-rich regions for targeted functionalization .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • X-ray crystallography (using SHELXL for refinement) resolves molecular geometry and confirms substitution patterns .
  • ¹H/¹³C NMR identifies proton environments and aromatic ring coupling.
  • Mass spectrometry validates molecular weight and purity. Multi-technique cross-validation minimizes structural ambiguity .

Advanced: How to resolve contradictions in crystallographic data when multiple polymorphs or twinning occur?

Answer:
SHELXL’s robust refinement algorithms handle twinned data by partitioning intensity contributions from overlapping lattices . For polymorphic systems, temperature-dependent crystallography or solvent-vapor diffusion techniques can isolate stable forms. Statistical metrics (e.g., R-factor, CC₁/₂) should guide model selection .

Advanced: What structural features enhance target binding when designing derivatives for biological activity?

Answer:
Positional isomerism of pyridyl groups significantly impacts bioactivity. For example, C2-substituted pyridines exhibit stronger enzyme inhibition (e.g., CYP1B1 IC₅₀ = 0.011 μM) than C3/C4 analogs due to optimal steric and electronic alignment with active sites . Hydroxyl groups at C17β (vs. carbonyl) further enhance binding via hydrogen bonding .

Basic: What handling protocols ensure stability during storage and experimentation?

Answer:

  • Store under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis .
  • Avoid prolonged exposure to moisture; use anhydrous solvents (e.g., DCM, THF) for reactions .
  • Safety protocols (PPE, fume hoods) are mandatory due to unknown toxicity profiles .

Advanced: How to analyze reaction mechanisms when unexpected byproducts form during synthesis?

Answer:

  • LC-MS/MS tracks intermediates and identifies byproducts via fragmentation patterns.
  • Kinetic isotope effects or trapping experiments (e.g., radical scavengers) elucidate mechanistic pathways.
  • Adjust reaction stoichiometry or catalyst loading to suppress side reactions .

Advanced: How do solvent effects influence reactivity in cross-coupling reactions?

Answer:
Polar aprotic solvents (DMF, DMSO) stabilize charged transition states, accelerating oxidative addition in Pd-catalyzed couplings. Conversely, non-polar solvents (toluene) favor reductive elimination. Microwave irradiation in DMF reduces reaction times while maintaining high yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.